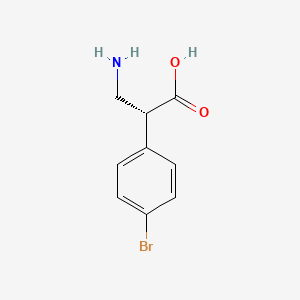

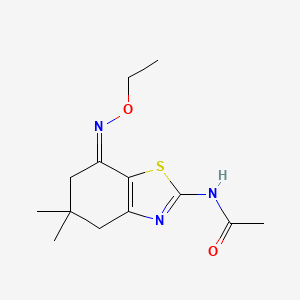

![molecular formula C17H18ClNO2 B2535510 (R)-2-アミノ-2-(10,11-ジヒドロ-5H-ジベンゾ[a,d][7]アヌレン-5-イル)酢酸塩酸塩 CAS No. 147977-03-5](/img/structure/B2535510.png)

(R)-2-アミノ-2-(10,11-ジヒドロ-5H-ジベンゾ[a,d][7]アヌレン-5-イル)酢酸塩酸塩

概要

説明

(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.79. The purity is usually 95%.

BenchChem offers high-quality (R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 抗精神病薬: この化合物に存在するジベンゾ[a,d]シクロヘプテン骨格は、その理論的および実践的な意味において注目されています。 研究者らは、精神疾患のための新しい薬物を開発することを目指して、抗精神病薬としての可能性を探求してきました .

- 質量分析法研究: この化合物の質量分析法フラグメンテーションパターンは、その構造的特徴と分解経路に関する情報を明らかにすることができます。 研究者らは、そのMSフラグメンテーションを調べて、その挙動と関連化合物について理解してきました .

- OLED用ホスト材料: 研究者らは、有機発光ダイオード(OLED)のホスト材料として、10,11-ジヒドロ-5H-ジベンゾ[a,d]シクロヘプテンの誘導体を調査してきました。 これらの材料は燐光特性を示し、高外部量子効率(EQE)と高電流効率(CE)を持つ効率的なOLEDデバイスにつながります .

- 光学活性化合物: この化合物のエナンチオマーは、さまざまな変換のための出発物質として使用されてきました。 研究者らは、そのキラル特性を調査し、エナンチオ選択的合成に利用してきました .

- 光付加: 10,11-ジヒドロ-5H-ジベンゾ[a,d]シクロヘプテン誘導体をアンモニアまたはアルキルアミンで照射すると、C10–C11二重結合に光付加が起こります。 これらの反応を理解することで、そのメカニズムと用途についての洞察を得ることができます .

薬理学および医薬品化学

有機合成および化学反応

材料科学およびオプトエレクトロニクス

キラリティとエナンチオ選択的合成

光化学反応

要約すると、(R)-2-アミノ-2-(10,11-ジヒドロ-5H-ジベンゾ[a,d][7]アヌレン-5-イル)酢酸塩酸塩は、薬理学、材料科学、有機合成など、さまざまな分野で応用されています。その独特の構造と特性は、研究者の関心を引きつけ続けており、科学的な探求の興味深い対象となっています。 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください! 😊 .

作用機序

Target of Action

The primary targets of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly identified in the available literature

Mode of Action

The mode of action of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is not well understood. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly identified. The compound likely interacts with specific biochemical pathways, leading to downstream effects that contribute to its overall action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not well documented. These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and safety.

Result of Action

The molecular and cellular effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly defined. The compound likely exerts its effects by interacting with specific molecular targets and influencing cellular processes.

Action Environment

The action of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules. These factors can influence the stability, efficacy, and action of the compound.

生化学分析

Biochemical Properties

®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate certain signaling cascades that lead to changes in gene transcription, thereby impacting protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in vitro or in vivo can result in adaptive cellular responses or potential toxicity.

Dosage Effects in Animal Models

The effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux or metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its biological activity and effectiveness in targeting specific tissues or organs.

Subcellular Localization

The subcellular localization of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The compound’s activity and function can vary depending on its localization, highlighting the importance of understanding its subcellular distribution.

特性

IUPAC Name |

(2R)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c18-16(17(19)20)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSJKKWERAGVDO-PKLMIRHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)

![Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2535429.png)

![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)

![N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2535433.png)

![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoate](/img/structure/B2535448.png)